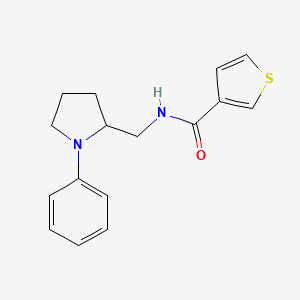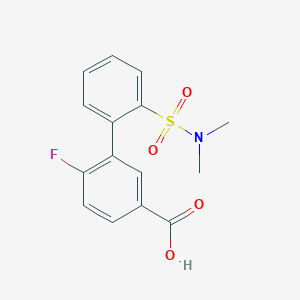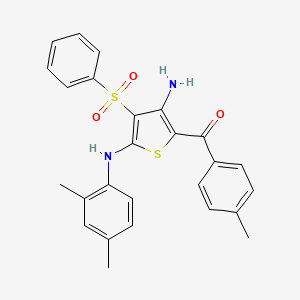
N-((1-phenylpyrrolidin-2-yl)methyl)thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((1-phenylpyrrolidin-2-yl)methyl)thiophene-3-carboxamide” is a compound that contains a pyrrolidine ring and a thiophene ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The thiophene ring is a five-membered ring made up of one sulfur as a heteroatom .
Synthesis Analysis
The synthesis of this compound involves the use of various synthetic strategies, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . In a previous study, analogs were synthesized with short alkyl chains instead of the n-dodecyl group in the tail part .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring and a thiophene ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The thiophene ring has a formula of C4H4S .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation reactions and functionalization of preformed pyrrolidine rings . The alkyl chain in the tail part plays an essential role in the activity of the synthesized analogs .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Compounds structurally related to N-((1-phenylpyrrolidin-2-yl)methyl)thiophene-3-carboxamide have been explored for their potential antiviral activities. For instance, derivatives of pyrrolidine-carboxamide have shown promise as anti-HIV agents. One study describes a potential anti-HIV compound, highlighting the importance of the pyrrolidine and carboxamide groups in inhibiting the virus's reverse transcriptase enzyme, a key target in HIV therapy (R. Tamazyan et al., 2007).
Antimicrobial and Antibacterial Properties
Several studies have synthesized and tested the antimicrobial and antibacterial properties of thiophene-carboxamide derivatives. For example, a study demonstrated the synthesis of thiophenyl pyrazoles and isoxazoles with significant antibacterial activity against B. subtilis and antifungal activity against A. niger, showcasing the versatility of these compounds in developing new antimicrobial agents (D. Sowmya et al., 2018).
Anticancer Potential
Research into thiophene-carboxamide derivatives has also extended into the exploration of their anticancer properties. For instance, compounds with the thiophene-2-carboxamide moiety have been studied for their ability to overcome cancer chemoresistance through mechanisms such as inhibition of angiogenesis and the efflux pump activity of P-glycoprotein, offering insights into novel cancer treatment strategies (Ramesh Mudududdla et al., 2015).
Enzyme Inhibition for Neurodegenerative Diseases
Another area of application is the design and synthesis of thiophene-2-carboxamide derivatives as enzyme inhibitors, specifically targeting cholinesterase enzymes for the treatment of neurodegenerative diseases like Alzheimer's. These studies highlight the compounds' potential as dual inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in the pathogenesis of Alzheimer's disease (Naghmana Kausar et al., 2021).
Eigenschaften
IUPAC Name |
N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c19-16(13-8-10-20-12-13)17-11-15-7-4-9-18(15)14-5-2-1-3-6-14/h1-3,5-6,8,10,12,15H,4,7,9,11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJJEMIQRISSMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2815034.png)

![4-[(4-{[2-(Prop-2-enamido)ethyl]carbamoyl}piperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2815040.png)

![N,N-diethyl-3-(3-methoxyphenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2815043.png)
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2815044.png)
![(4Z)-4-{[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2815045.png)
![1-[1-(Difluoromethyl)-1{h}-pyrazol-3-yl]-{n}-methylmethanamine hydrochloride](/img/structure/B2815048.png)
![N-(4-ethoxyphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2815050.png)
![1-[3-(4-Methylpiperazino)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone](/img/structure/B2815052.png)
![2-chloro-N-{4-[(4-methoxyphenyl)amino]phenyl}pyridine-4-carboxamide](/img/structure/B2815053.png)

![1-Pyrrolidin-1-yl-2-(5-p-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone](/img/structure/B2815055.png)
